N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine
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Description
Scientific Research Applications
1. Pharmaceutical Research and Development
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine and its derivatives have been explored in pharmaceutical research. For instance, a study focused on synthesizing chiral mexiletine analogs, including 3-(2,6-dimethylphenoxy)butan-1-amine. These analogs demonstrated higher use-dependent block of muscle sodium channels compared to mexiletine, suggesting potential applications in medical treatments (Carocci et al., 2010).
2. Chemical Synthesis and Analysis
The compound has been utilized in various chemical synthesis processes. For example, in the synthesis of α-aminophosphonates containing sterically hindered phenol fragments, aliphatic amines like butylamine reacted with α-phosphorylated methylenequinones to form nucleophilic addition products, showcasing the versatility of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine in synthetic chemistry (Gibadullina et al., 2013).
3. Material Science and Nanotechnology
In the realm of material science and nanotechnology, derivatives of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine have been employed. For instance, gold nanoparticles supported on carbon nanotubes were used for deoxygenating aromatic and aliphatic amine N-oxides, demonstrating the compound's potential in advanced material synthesis and catalysis (Donck et al., 2015).
4. Analytical Chemistry
In analytical chemistry, the compound has been used in the determination of aromatic amines as contaminants in consumer products like hair dyes. Liquid chromatography coupled with electrochemical detection was employed, illustrating the role of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine and its derivatives in analytical methodologies (Lizier & Zanoni, 2012).
properties
IUPAC Name |
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-10-17-11-6-7-12-18-16-9-8-14(2)13-15(16)3/h8-9,13,17H,4-7,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHRXXKVQHXMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367231 |
Source
|
Record name | N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | |
CAS RN |
5541-43-5 |
Source
|
Record name | N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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